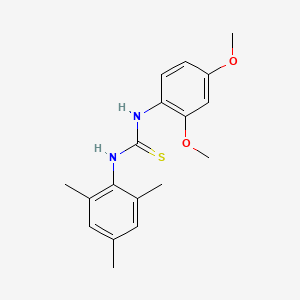
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is not fully understood, but it is thought to act primarily as an antioxidant and anti-inflammatory agent. N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to a variety of disease states. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties as well.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and proliferation of cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and other markers of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea in lab experiments is its well-characterized chemical properties, which make it easy to synthesize and purify. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea. One area of potential research is in the development of therapeutic applications for cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea and its potential applications in other areas of scientific research. Finally, there is a need for more studies investigating the safety and toxicity of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, particularly in human subjects.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea can be synthesized through a multi-step process that involves the reaction of mesityl chloride with thiourea, followed by the addition of 2,4-dimethoxyaniline. The resulting product is purified through recrystallization and characterized using various analytical techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and inflammation. In cardiovascular disease research, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to improve endothelial function and reduce oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of cardiovascular disease. In cancer research, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICPMOJIDCPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
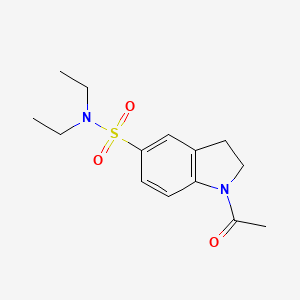
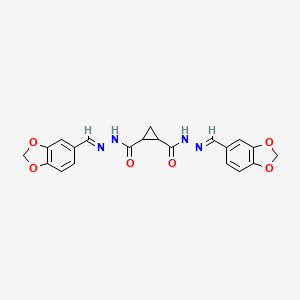
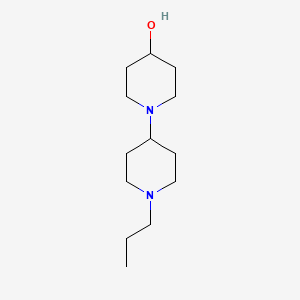
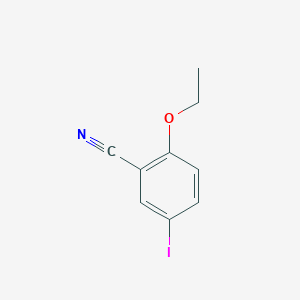
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
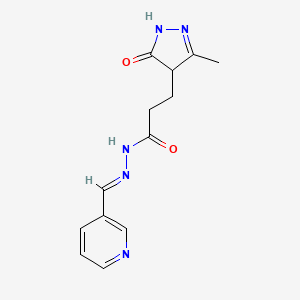
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
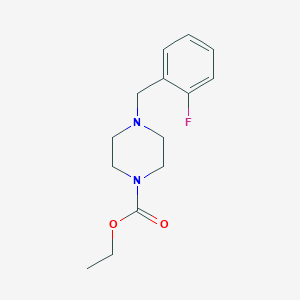
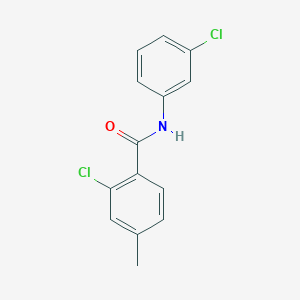
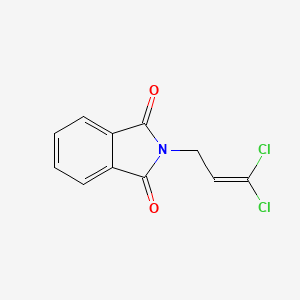
![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)